molecular formula C7H5ClN2 B3342969 O-Chlorophenylcyanamide CAS No. 45765-25-1

O-Chlorophenylcyanamide

Cat. No. B3342969
CAS RN: 45765-25-1
M. Wt: 152.58 g/mol
InChI Key: PWZKESLISFPGHR-UHFFFAOYSA-N
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Description

O-Chlorophenylcyanamide, also known as OCP, is an organic compound that has been used in scientific research for many years. It has been used in a variety of experiments, including those related to biochemical and physiological effects. OCP is a white crystalline solid with a molecular weight of 151.55 g/mol and a melting point of 161.5-162.5°C. OCP is a derivative of cyanamide and is an important precursor in the synthesis of a variety of compounds.

Scientific Research Applications

Environmental Monitoring and Treatment

  • Monitoring of O-Chlorophenol : A study designed an electrochemical system for monitoring the concentration and toxicity of o-Chlorophenol (OCP), which is a priority pollutant. This system combined physicochemical and biological monitoring, showcasing excellent electrocatalytic activities and providing a fast, label-free, and low-cost platform for comprehensive assessment of OCP in environmental samples (Zhu et al., 2018).

  • Degradation Studies : Research on the synergistic degradation of 4-chlorophenol by a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system highlighted a new approach for wastewater treatment. This study demonstrated a significant synergetic effect in 4-chlorophenol degradation, suggesting an efficient method for removing toxic compounds from wastewater (Hadi et al., 2020).

  • Bioremediation and Detoxification : A study screened a microbial consortium, OEM2, for its ability to deconstruct lignocellulosic biomass and detoxify chlorophenols. This consortium showed high xylanase activity and significant degradation of rice straw and chlorophenols, presenting a viable solution for bioremediation processes (Liang et al., 2018).

Interaction with Biological Systems

  • Cytotoxicity Assessment : Research on chlorhexidine, a compound related to chlorophenyl derivatives, evaluated its cytotoxic effects on mammalian cells. This study helps understand the toxicological implications of such compounds, contributing to safer applications in various fields (Li et al., 2014).

  • Interactions with Extracellular Polymeric Substances (EPS) : Another study focused on the interactions between a metabolic uncoupler, o-chlorophenol, and the EPS extracted from activated sludge. Understanding these interactions is crucial for optimizing biological wastewater treatment processes and mitigating the impact of toxic compounds on microbial communities (Fang et al., 2019).

Future Directions

: Agilent Application Note

properties

IUPAC Name

(2-chlorophenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZKESLISFPGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Chlorophenylcyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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